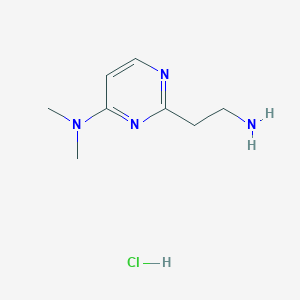
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an aminoethyl group and two methyl groups on the nitrogen atom. It is commonly used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method includes the alkylation of pyrimidine with 2-chloroethylamine hydrochloride under basic conditions, followed by methylation using methyl iodide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism by which 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Aminoethyl)pyrimidine
- N,N-Dimethylpyrimidin-4-amine
- 2-(2-Aminoethyl)-N-methylpyrimidin-4-amine
Uniqueness
What sets 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the aminoethyl and dimethyl groups enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
1196154-42-3 |
|---|---|
Formule moléculaire |
C8H15ClN4 |
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-N,N-dimethylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-12(2)8-4-6-10-7(11-8)3-5-9;/h4,6H,3,5,9H2,1-2H3;1H |
Clé InChI |
YZROVCOFXPGYIL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC=C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)

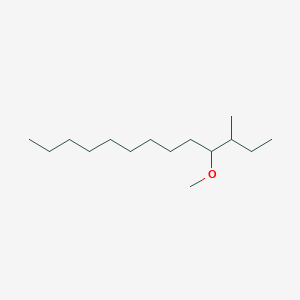
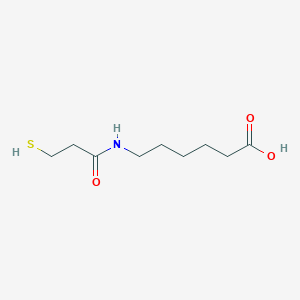
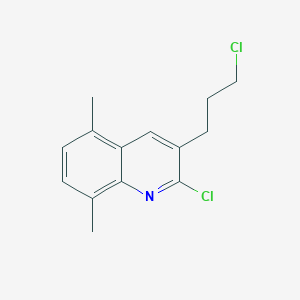

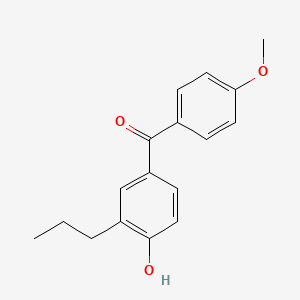
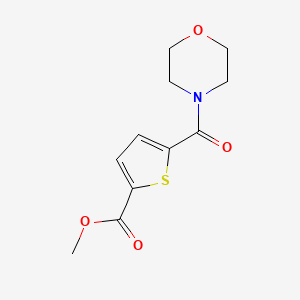
![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
